molecular formula C13H14N2O6 B2472747 Methyl 3-(morpholin-4-ylcarbonyl)-5-nitrobenzoate CAS No. 348593-54-4

Methyl 3-(morpholin-4-ylcarbonyl)-5-nitrobenzoate

Cat. No. B2472747
CAS RN: 348593-54-4
M. Wt: 294.263
InChI Key: GJIJKYKQCXKFFX-UHFFFAOYSA-N
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Description

“Methyl 3-(morpholin-4-ylcarbonyl)-5-nitrobenzoate” is a chemical compound with the molecular formula C13H15NO4 . It has a molecular weight of 249.27 .


Molecular Structure Analysis

The molecular structure of “Methyl 3-(morpholin-4-ylcarbonyl)-5-nitrobenzoate” consists of a morpholin-4-ylcarbonyl group attached to a benzoate group . The InChI code for this compound is 1S/C13H15NO4/c1-17-13(16)11-4-2-3-10(9-11)12(15)14-5-7-18-8-6-14/h2-4,9H,5-8H2,1H3 .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis of Benzimidazoles : Benzimidazoles containing a morpholine skeleton synthesized from 5-morpholin-4-yl-2-nitroaniline exhibit significant in vitro antioxidant activities and α-glucosidase inhibitory potential (Özil, Parlak, & Baltaş, 2018).
  • Benzamides with Tranquilizing and Analgesic Effects : Synthesized 3:4:5-Trimethoxybenzamides, particularly with morpholine, showed notable tranquilizing and analgesic effects (Vargha et al., 1962).
  • Transformation to Benzimidazole Derivatives : Methyl 2-chloro-5-nitrobenzoate's reaction with o-phenylenediamine in the presence of morpholine resulted in novel transformations to benzimidazole derivatives (Nagarajan & Shah, 1976).

Pharmacological Investigations

  • PET Imaging Agent in Parkinson's Disease : A synthesis of a potential PET imaging agent for Parkinson's disease involving morpholine was developed (Wang, Gao, Xu, & Zheng, 2017).
  • Antibacterial Activity : Compounds synthesized from nitrobenzoic acids and morpholine were tested for in vitro antibacterial activity, showing limited results (Heppell & Al-Rawi, 2015).

Chemical Synthesis and Structural Analysis

  • Morpholinium Nitrobenzoates : Studies on the crystal structure of morpholinium nitrobenzoates revealed insights into molecular arrangements and hydrogen bonding patterns (Ishida, Rahman, & Kashino, 2001).
  • Synthesis of Gastroprokinetic Agent Metabolites : Synthetic processes were developed to confirm the structures of minor metabolites of mosapride, involving morpholine (Kato, Morie, & Yoshida, 1996).

Corrosion Inhibition and Fluorescent Probing

  • Corrosion Inhibition : Novel 8-hydroxyquinoline derivatives with morpholine showed effectiveness as corrosion inhibitors for mild steel (Rbaa et al., 2019).
  • Fluorescent Probe for Hypoxic Cells : A 4-nitroimidazole-3-hydroxyflavone conjugate with morpholine groups was developed as a selective fluorescent probe for hypoxic cells (Feng et al., 2016).

Future Directions

The future directions for “Methyl 3-(morpholin-4-ylcarbonyl)-5-nitrobenzoate” could involve further exploration of its synthesis, chemical reactions, and potential applications. It could also be interesting to investigate its physical and chemical properties in more detail .

properties

IUPAC Name

methyl 3-(morpholine-4-carbonyl)-5-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O6/c1-20-13(17)10-6-9(7-11(8-10)15(18)19)12(16)14-2-4-21-5-3-14/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJIJKYKQCXKFFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C(=O)N2CCOCC2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809721
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Methyl 3-(morpholin-4-ylcarbonyl)-5-nitrobenzoate

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